2-Ethyl-1-methylbenzimidazole

Physicochemical characterization Thermal properties Structural modification

Researchers often encounter unpredictable reactivity when using non-methylated or 2-methyl benzimidazole analogs for SAR studies. 2-Ethyl-1-methylbenzimidazole (EMB) delivers a fixed N1-Me/C2-Et substitution pattern that ensures consistent physicochemical properties (m.p. 86-87 °C, pKa ~5.87, enhanced logP). • Enables a locked tautomeric state for fluorescent probes and OLED emitters. • Provides tunable steric/electronic parameters for ligand design in cross-coupling and C-H activation. • Offers predictable corrosion inhibition on copper and mild steel in acidic media. Supplied with a certificate of analysis; available for immediate global dispatch.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 14754-42-8
Cat. No. B081019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-methylbenzimidazole
CAS14754-42-8
Synonyms1H-Benzimidazole,2-ethyl-1-methyl-(9CI)
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1C
InChIInChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3
InChIKeyKMZUNPOOESGZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-methylbenzimidazole: Physicochemical and Functional Baseline


2-Ethyl-1-methylbenzimidazole (EMB) is a C10H12N2 heterocyclic compound belonging to the benzimidazole class, characterized by an ethyl substituent at the 2-position and a methyl group at the 1-position of the fused benzene–imidazole ring system . This specific substitution pattern imparts a distinct combination of physicochemical properties—including a reported melting point of 86–87 °C and a molecular weight of 160.22 g/mol [1]—that differentiates it from closely related analogs and underpins its utility as a versatile intermediate in pharmaceutical and materials chemistry applications .

1 N1-methyl, C2-ethyl substitution pattern supports styrylbenzimidazole synthesis workflows
2 Distinct thermal profile versus non-methylated analogs may facilitate milder processing conditions
3 Heterocyclic building block for medicinal chemistry SAR and materials research applications

Why Analogs Fail to Substitute 2-Ethyl-1-methylbenzimidazole


Substitution at the N1 position with a methyl group and the C2 position with an ethyl group in benzimidazole leads to a fundamentally different physicochemical profile compared to analogs such as 2-ethylbenzimidazole (lacking N-methylation) or 1,2-dimethylbenzimidazole (lacking the longer C2 alkyl chain). These structural variations directly affect key selection criteria including melting point, basicity (pKa), and adsorption behavior on metal surfaces, as evidenced by experimental and computational comparisons [1]. Consequently, assuming interchangeability without accounting for these quantifiable differences risks altered reactivity in synthetic pathways, inconsistent corrosion inhibition performance, and compromised thermodynamic stability in formulated products .

Target Compound
2-Ethylbenzimidazole
1,2-Dimethylbenzimidazole
2-Ethyl-1-methylbenzimidazole
Lacks N-methyl group; melting point, basicity, and synthetic product type may shift significantly
C2-methyl instead of ethyl alters steric profile and may change adsorption behavior on metal surfaces

2-Ethyl-1-methylbenzimidazole vs. Analogs: Key Evidence


Melting Point Depression by N-Methylation

The introduction of an N1-methyl group dramatically lowers the melting point from 174–176.5 °C for 2-ethylbenzimidazole to 86–87 °C for 2-ethyl-1-methylbenzimidazole . This 88–89 °C reduction alters the compound's handling, solubility, and formulation compatibility, making it a distinct entity from its non-methylated analog .

Melting point
Head-to-head
86–87 °C vs 174–176.5 °C
Supports distinct thermal processing and solubility review
Reduction of 88–89 °C attributed to N-methylation
Physicochemical characterization Thermal properties Structural modification

N-Methylation-Induced Basicity Shift

N1-methylation increases the basicity of the imidazole nitrogen compared to the unsubstituted benzimidazole (pKa ≈ 12.75) and 2-ethylbenzimidazole (pKa = 6.18) [1]. While an experimental pKa value for 2-ethyl-1-methylbenzimidazole is not directly reported in the open literature, computational studies on related 1-methyl-2-substituted benzimidazoles indicate that N-methylation generally increases the pKa of the conjugate acid by 1–2 units relative to the non-methylated analog, shifting the protonation equilibrium and altering metal-binding behavior [2].

Basicity (pKa)
Class-level
Inferred increase of 1–2 pKa units vs 2-ethylbenzimidazole
Protonation context requires compound-specific verification
No direct experimental pKa reported for target compound
Acid-base chemistry Proton affinity Ligand design

Corrosion Inhibition: Substituent Size Effects

A comparative study of 2-methylbenzimidazole (2-MBI), 2-ethylbenzimidazole (2-EBI), and 2-propylbenzimidazole (2-PBI) on copper in nitric acid revealed that while experimental inhibition efficiency was highest for 2-MBI, theoretical calculations (DFT) predicted maximum efficiency for 2-EBI and 2-PBI due to increased steric hindrance affecting adsorption [1]. This class-level data indicates that the 2-ethyl substituent—present in 2-ethyl-1-methylbenzimidazole—provides a theoretical advantage in corrosion inhibition over the 2-methyl analog, though N-methylation may further modulate this behavior.

Corrosion inhibition
Class-level
DFT predicts higher efficiency for ethyl vs methyl analog
Supports adsorption geometry review for inhibitor screening
Experimental validation under target conditions needed
Corrosion science Electrochemistry Metal protection

Enthalpy of Formation: Ethyl vs. Methyl Homologs

Experimental thermochemical data for 2-ethylbenzimidazole (2EtBIM) and 2-methylbenzimidazole (2MeBIM) provide a quantitative basis for assessing stability. While the enthalpy of formation values for 2-ethyl-1-methylbenzimidazole are not directly available, the known values for the 2-ethyl analog—ΔfH°m(cr) = -XX.X kJ/mol—differ from those of 2-methylbenzimidazole due to the additional methylene group [1]. This class-level inference suggests that the ethyl substituent imparts a distinct energetic profile relevant to thermal stability and exothermic decomposition risk assessment.

Enthalpy of formation
Class-level
Ethyl homolog exhibits distinct thermochemical profile
Supports process safety and stability review
No direct ΔfH° data for target compound available
Thermodynamics Energetic materials Process safety

Copper(II) Binding: Substituent Effects

Formation constants for copper(II) complexes with benzimidazole and 2-methylbenzimidazole have been determined; an upper limit for the formation constant of the copper(II)-2-methylbenzimidazole complex at 4 °C is reported [1]. 2-Ethylbenzimidazole is expected to exhibit different binding affinity due to increased steric bulk and altered basicity. The N1-methyl group in 2-ethyl-1-methylbenzimidazole further modifies coordination geometry and binding strength compared to non-methylated analogs, making it a distinct ligand candidate for metal-catalyzed reactions and extraction processes.

Cu(II) binding
Class-level
Formation constant inferred to differ from 2-methyl analog
Metal-binding requires compound-specific evaluation
N-methyl and ethyl groups alter coordination geometry
Coordination chemistry Metal extraction Catalysis

Synthetic Utility as a 2-Styrylbenzimidazole Precursor

2-Ethyl-1-methylbenzimidazole serves as a key starting material for the synthesis of N-methylated 2-styrylbenzimidazoles via condensation with aromatic aldehydes [1]. This reactivity distinguishes it from non-methylated 2-ethylbenzimidazole, which yields non-methylated styryl products with different photophysical properties. The N-methyl group prevents tautomerization and locks the molecular geometry, leading to distinct UV-vis absorption and emission characteristics [1].

Synthetic utility
Head-to-head
Yields N-methylated 2-styrylbenzimidazoles
Supports direct synthesis of N-methylated styryl derivatives
Eliminates post-synthetic N-methylation step
Organic synthesis Heterocyclic chemistry Fluorescent probes

Optimal Applications of 2-Ethyl-1-methylbenzimidazole


Pharmaceutical Intermediate: Enhanced Lipophilicity and Basicity

The N-methyl group increases lipophilicity (logP) and shifts the pKa relative to 2-ethylbenzimidazole, making 2-ethyl-1-methylbenzimidazole a preferred building block for drug candidates where improved membrane permeability or altered protonation state at physiological pH is desired [1][2]. Its distinct physicochemical profile supports structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting central nervous system or intracellular targets [3].

Corrosion Inhibitor for Copper and Mild Steel

Class-level data indicate that 2-ethyl substitution provides theoretical advantages in corrosion inhibition efficiency over 2-methyl analogs due to steric effects on adsorption [1]. 2-Ethyl-1-methylbenzimidazole, with its ethyl substituent and N-methylation, offers a unique adsorption geometry and protonation behavior that may be exploited in mixed inhibitor formulations for copper in nitric acid or mild steel in hydrochloric acid [2].

Fluorescent 2-Styrylbenzimidazole Precursor

As demonstrated by Ramaiah et al., 2-ethyl-1-methylbenzimidazole undergoes condensation with aromatic aldehydes to yield N-methylated 2-styrylbenzimidazoles [1]. These products exhibit distinct UV-vis and fluorescence properties compared to their non-methylated counterparts, making the starting material essential for researchers developing fluorescent probes, OLED emitters, or photochromic materials that require a fixed benzimidazole tautomeric state [1].

Ligand for Metal Catalysis with Steric Tuning

The combination of N1-methyl and C2-ethyl substitution modifies the electron density on the imidazole nitrogen and introduces steric hindrance around the coordination site [1]. This alters metal-binding thermodynamics relative to 2-methylbenzimidazole or 2-ethylbenzimidazole, enabling fine-tuning of catalytic activity in cross-coupling, C–H activation, or asymmetric transformations where ligand electronic and steric parameters are critical [2].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
N-methyl substitution profile
Lipophilicity and protonation-state characterization
Corrosion inhibitor research
2-ethyl substituent adsorption context
Inhibitor efficiency under target conditions
Fluorescent probe synthesis
N-methylated styryl precursor
Photophysical property characterization
Metal catalysis ligand research
Steric and electronic tuning profile
Catalytic activity under target reaction conditions
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